11-Desethyl Irinotecan

Description

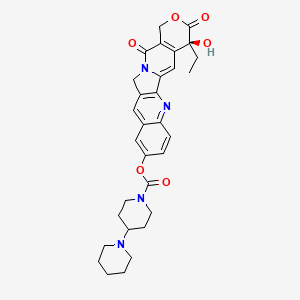

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[(19S)-19-ethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2(11),3,5,7,9,15(20)-heptaen-7-yl] 4-piperidin-1-ylpiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H34N4O6/c1-2-31(39)24-16-26-27-20(17-35(26)28(36)23(24)18-40-29(31)37)14-19-15-22(6-7-25(19)32-27)41-30(38)34-12-8-21(9-13-34)33-10-4-3-5-11-33/h6-7,14-16,21,39H,2-5,8-13,17-18H2,1H3/t31-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUDUHLYXWIVQRQ-HKBQPEDESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(C2=C(COC1=O)C(=O)N3CC4=C(C3=C2)N=C5C=CC(=CC5=C4)OC(=O)N6CCC(CC6)N7CCCCC7)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C(C3=C2)N=C5C=CC(=CC5=C4)OC(=O)N6CCC(CC6)N7CCCCC7)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H34N4O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

558.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103816-16-6 | |

| Record name | 7-Desethyl irinotecan | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103816166 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-DESETHYL IRINOTECAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JHM7B5DOV5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

11-Desethyl Irinotecan: A Core Metabolite and Synthetic Intermediate in Cancer Therapy

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

11-Desethyl Irinotecan (B1672180), also known as 7-Desethyl Irinotecan, is a key chemical entity in the pharmacology of the widely used anticancer drug, Irinotecan (CPT-11). It serves both as a metabolite in the complex biotransformation of Irinotecan and as a crucial intermediate in its synthetic pathways. This technical guide provides a comprehensive overview of 11-Desethyl Irinotecan, detailing its chemical properties, metabolic formation, and its role in the broader context of Irinotecan's mechanism of action. This document is intended to be a resource for researchers and professionals in drug development, offering structured data, experimental methodologies, and visual representations of key pathways to facilitate a deeper understanding of this compound.

Introduction

Irinotecan is a semisynthetic derivative of camptothecin (B557342), a natural alkaloid, and is a cornerstone in the treatment of various solid tumors, most notably metastatic colorectal cancer.[1][2][3] As a prodrug, Irinotecan undergoes extensive metabolic conversion to exert its therapeutic effects.[4][5] The primary active metabolite, SN-38, is a potent inhibitor of topoisomerase I, an enzyme critical for DNA replication and transcription.[4][6][7][8][9] The metabolic landscape of Irinotecan is complex, involving multiple enzymatic pathways that lead to both activation and inactivation of the drug. This compound emerges as a notable, albeit less studied, metabolite in this intricate network.[10][11]

Chemical and Physical Properties

This compound is structurally analogous to Irinotecan, differing by the absence of an ethyl group at the 11-position of the quinoline (B57606) ring system. Its chemical identity and physical properties are summarized in the table below.

| Property | Value | Reference |

| Systematic Name | [(19S)-19-ethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.0²,¹¹.0⁴,⁹.0¹⁵,²⁰]henicosa-1(21),2(11),3,5,7,9,15(20)-heptaen-7-yl] 4-piperidin-1-ylpiperidine-1-carboxylate | [12] |

| Other Names | 7-Desethyl irinotecan, 10-[4-(1-Piperidino)-1-piperidinocarbonyloxy]camptothecin, Irinotecan EP Impurity A | [12][13] |

| CAS Number | 103816-16-6 | [12][14] |

| Molecular Formula | C₃₁H₃₄N₄O₆ | [12][14] |

| Molecular Weight | 558.62 g/mol | [14] |

Metabolic Pathway of this compound Formation

The biotransformation of Irinotecan is a multifaceted process primarily occurring in the liver. The major pathways involve the conversion of Irinotecan to its active metabolite, SN-38, by carboxylesterases, and the detoxification of SN-38 via glucuronidation by UGT1A1.[10][15][16] Additionally, cytochrome P450 (CYP) enzymes, particularly CYP3A4 and CYP3A5, play a significant role in the metabolism of Irinotecan, leading to the formation of several oxidized metabolites.[6][7][10]

This compound has been identified as a metabolite of Irinotecan formed through de-ethylation, a reaction mediated by the cytochrome P450 enzyme system. Specifically, in vitro studies have shown that CYP3A5 is responsible for the de-ethylation of the camptothecin moiety of Irinotecan to produce a metabolite with a molecular weight of 558, which corresponds to this compound.[10] This metabolic pathway represents an alternative route of Irinotecan biotransformation, contributing to the overall pharmacokinetic profile of the drug.

Metabolic pathways of Irinotecan.

Synthesis of this compound

Interestingly, this compound is not only a metabolite but also a key intermediate in a patented synthetic route to Irinotecan.[13] This synthesis strategy involves the preparation of this compound from 10-hydroxycamptothecin (B1684218), followed by a selective ethylation at the 7-position (equivalent to the 11-position in the systematic nomenclature of Irinotecan) to yield the final product. This approach is designed to circumvent the formation of undesirable by-products.

General Synthetic Workflow

The synthesis can be conceptualized in the following two main stages:

-

Preparation of this compound: 10-hydroxycamptothecin is used as the starting material. A [4-(1-piperidino)-1-piperidino]carbonyl moiety is attached to the 10-hydroxyl group of the camptothecin core.

-

Selective Ethylation: The resulting this compound is then selectively ethylated at the 7-position to produce Irinotecan.

Synthetic workflow for Irinotecan via this compound.

Mechanism of Action Context

The primary mechanism of action of Irinotecan is attributed to its active metabolite, SN-38.[4][17] SN-38 is a potent inhibitor of DNA topoisomerase I.[4][9] This enzyme relieves torsional strain in DNA during replication and transcription by inducing transient single-strand breaks.[17][18] SN-38 stabilizes the covalent complex between topoisomerase I and DNA, which prevents the re-ligation of the DNA strand.[1][17] The collision of the replication fork with this stabilized complex leads to the formation of lethal double-strand DNA breaks, ultimately triggering apoptosis in rapidly dividing cancer cells.[1]

While the biological activity of this compound has not been extensively characterized in publicly available literature, its structural similarity to Irinotecan suggests that it may also possess some level of topoisomerase I inhibitory activity. However, it is generally considered to be significantly less potent than SN-38. Further research is required to quantify its cytotoxic and enzyme-inhibitory effects.

Mechanism of action of Irinotecan's active metabolite, SN-38.

Experimental Protocols

Analytical Detection of Irinotecan and its Metabolites

The quantitative analysis of Irinotecan and its metabolites, including this compound, in biological matrices is typically performed using high-performance liquid chromatography (HPLC) coupled with fluorescence or mass spectrometry (MS) detection.

Sample Preparation (from Plasma/Serum):

-

Thaw frozen plasma or serum samples on ice.

-

To 100 µL of the sample, add an internal standard solution (e.g., camptothecin).

-

Precipitate proteins by adding 300 µL of acidified methanol (B129727) or acetonitrile.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Inject an aliquot into the LC-MS/MS system.

Chromatographic Conditions (General):

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 3.5 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient Elution: A linear gradient from 5% to 95% Mobile Phase B over 10 minutes.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40°C.

Mass Spectrometric Detection:

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

Precursor and Product Ions: Specific m/z transitions for each analyte and internal standard need to be determined. For this compound (C₃₁H₃₄N₄O₆), the protonated molecule [M+H]⁺ would be approximately m/z 559.25.

Conclusion

This compound holds a unique position in the pharmacology of Irinotecan, being both a product of its metabolism via CYP3A5 and a key intermediate in its chemical synthesis. While its own pharmacological activity is not yet fully elucidated, understanding its formation and chemical properties is crucial for a comprehensive grasp of Irinotecan's disposition in the body and for the optimization of its manufacturing processes. The analytical methods and pathways described herein provide a foundational framework for further investigation into this important, yet under-characterized, molecule. Future research should focus on quantifying the topoisomerase I inhibitory activity and cytotoxicity of this compound to fully ascertain its contribution to the overall therapeutic and toxicological profile of Irinotecan.

References

- 1. Clinical pharmacokinetics and metabolism of irinotecan (CPT-11) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Sensitive determination of irinotecan (CPT-11) and its active metabolite SN-38 in human serum using liquid chromatography-electrospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Development of an LC-MS/MS Method for Measurement of Irinotecan and Its Major Metabolites in Plasma: Technical Considerations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ClinPGx [clinpgx.org]

- 5. researchgate.net [researchgate.net]

- 6. ascopubs.org [ascopubs.org]

- 7. Modulation of irinotecan metabolism by ketoconazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. CN105636963A - Method for the synthesis of irinotecan - Google Patents [patents.google.com]

- 9. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]

- 10. Metabolism of irinotecan (CPT-11) by CYP3A4 and CYP3A5 in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. [Irinotecan pharmacokinetics] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Clinical pharmacokinetics of irinotecan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]

- 14. An analytical method for irinotecan (CPT-11) and its metabolites using a high-performance liquid chromatography: parallel detection with fluorescence and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. US9765083B2 - Method for the synthesis of irinotecan - Google Patents [patents.google.com]

- 16. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 17. This compound | C31H34N4O6 | CID 13711982 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to the Synthesis and Purification of 11-Desethyl Irinotecan

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of 11-Desethyl Irinotecan (B1672180), a key intermediate in novel synthetic routes to the anticancer drug Irinotecan. This document outlines the core synthetic strategies, detailed experimental considerations, and purification methodologies based on available patent literature.

Introduction

11-Desethyl Irinotecan, also known as 7-des-ethyl-irinotecan, is a crucial intermediate in an alternative synthesis pathway for Irinotecan.[1][2] This route avoids the direct ethylation of camptothecin (B557342) at the 7-position in the early stages, instead introducing the ethyl group at a later step. This strategy can potentially circumvent the formation of certain process-related impurities. This guide focuses on the preparation of this compound from 10-hydroxycamptothecin (B1684218).

Synthetic Pathway

The synthesis of this compound involves the coupling of 10-hydroxycamptothecin with a piperidino-piperidine side chain. This is a critical step that forms the carbamate (B1207046) linkage characteristic of Irinotecan and its analogues.

Experimental Protocol: Synthesis of this compound

The following protocol is based on the methodologies described in patent literature for the synthesis of Irinotecan intermediates.[1][2]

3.1. Materials and Reagents

| Reagent/Material | Purpose |

| 10-Hydroxycamptothecin | Starting Material |

| 1,4'-Bipiperidine-1'-carbonyl chloride hydrochloride | Side chain precursor |

| Triethylamine (B128534) or Diisopropylethylamine (DIEA) | Organic Base |

| Dichloromethane (B109758) (DCM) or similar aprotic solvent | Reaction Solvent |

| Pyridine | Catalyst/Solvent |

3.2. Reaction Procedure

-

Dissolution: Dissolve 10-hydroxycamptothecin in a suitable aprotic solvent such as dichloromethane or pyridine.

-

Addition of Base: Add a strong organic base, such as triethylamine or DIEA, to the reaction mixture.

-

Side Chain Addition: Slowly add a solution of the [4-(1-piperidino)-1-piperidino]carbonyl substituent precursor, for example, 1,4'-bipiperidinyl-1'-carbonyl chloride hydrochloride, to the reaction mixture.

-

Reaction Monitoring: Stir the mixture at room temperature and monitor the reaction progress using an appropriate analytical technique such as High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

-

Work-up: Upon completion, the reaction mixture is typically subjected to an aqueous work-up to remove excess reagents and by-products. This may involve washing with water and brine.

-

Isolation of Crude Product: The organic layer is dried over a drying agent (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude this compound.

Purification of this compound

Purification of the crude product is essential to obtain this compound of high purity, suitable for subsequent synthetic steps or as an analytical standard. The primary methods for purification are crystallization and chromatography.

4.1. Purification by Crystallization

Crystallization is a common and scalable method for purifying solid organic compounds.

4.1.1. Solvent Selection

The choice of solvent is critical for effective crystallization. A suitable solvent system will dissolve the compound at an elevated temperature but result in low solubility at room temperature or below, allowing for the precipitation of the pure product upon cooling.

| Solvent System | Rationale |

| Acetone/Water | A polar aprotic solvent mixed with an anti-solvent can induce crystallization. |

| Acetonitrile/Water | Similar to acetone/water, offering a different polarity profile. |

| Ethanol | A common protic solvent for crystallization of polar compounds. |

4.1.2. Crystallization Protocol

-

Dissolution: Dissolve the crude this compound in a minimal amount of the chosen hot solvent or solvent mixture.

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

-

Cooling: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

-

Isolation: Collect the crystals by vacuum filtration.

-

Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

-

Drying: Dry the purified crystals under vacuum. A patent for purifying Irinotecan hydrochloride suggests low-temperature drying (15-25 °C) to prevent degradation.[3]

4.2. Purification by Chromatography

For higher purity requirements or when crystallization is not effective, column chromatography is employed.

4.2.1. Chromatographic Conditions

| Parameter | Specification |

| Stationary Phase | Silica (B1680970) gel (60-120 mesh or 230-400 mesh) |

| Mobile Phase | A gradient of Dichloromethane and Methanol is a common starting point for polar compounds. |

| Detection | UV visualization at 254 nm |

4.2.2. Chromatographic Protocol

-

Column Packing: Prepare a silica gel column using the chosen mobile phase.

-

Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the column.

-

Elution: Elute the column with the mobile phase, gradually increasing the polarity if a gradient is used.

-

Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) or HPLC.

-

Solvent Evaporation: Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified product.

Quality Control

The purity of the final product should be assessed using reliable analytical techniques.

| Analytical Method | Purpose | Typical Result |

| HPLC | Purity assessment and quantification of impurities. | Purity > 99.5% |

| Mass Spectrometry (MS) | Confirmation of molecular weight. | [M+H]⁺ corresponding to C₃₁H₃₄N₄O₆ (558.62 g/mol )[4] |

| NMR Spectroscopy | Structural elucidation and confirmation. | Spectra consistent with the proposed structure. |

Conclusion

The synthesis of this compound from 10-hydroxycamptothecin provides a valuable alternative in the overall synthesis of Irinotecan. Careful control of reaction conditions and a robust purification strategy, employing either crystallization or chromatography, are crucial for obtaining a high-purity product. The methodologies outlined in this guide, derived from established literature, provide a solid foundation for researchers and drug development professionals working with this important pharmaceutical intermediate.

References

- 1. EP2881396A1 - Method for the synthesis of irinotecan - Google Patents [patents.google.com]

- 2. US9765083B2 - Method for the synthesis of irinotecan - Google Patents [patents.google.com]

- 3. CN101659667A - Method for purifying irinotecan hydrochloride - Google Patents [patents.google.com]

- 4. usbio.net [usbio.net]

11-Desethyl Irinotecan: An In-Depth Technical Guide on its Presumed Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Context of Irinotecan (B1672180) and its Metabolites

Irinotecan (CPT-11) is a semi-synthetic, water-soluble derivative of the natural alkaloid camptothecin (B557342).[5] It functions as a prodrug, primarily converted to its highly active metabolite, SN-38, by carboxylesterases.[5] SN-38 is approximately 100 to 1000 times more potent than Irinotecan in inhibiting topoisomerase I.[5] The metabolic pathway of Irinotecan is complex, involving multiple enzymes and transporters, leading to a variety of metabolites, including 11-Desethyl Irinotecan.[6] Understanding the activity of these metabolites is crucial for a comprehensive understanding of Irinotecan's overall efficacy and toxicity profile.

The Presumed Mechanism of Action: Topoisomerase I Inhibition

Based on its structural similarity to camptothecin and its classification as an Irinotecan-related compound, this compound is expected to exert its cytotoxic effects through the inhibition of DNA topoisomerase I.[3][4]

Topoisomerase I is a nuclear enzyme that alleviates torsional strain in DNA during replication and transcription by inducing transient single-strand breaks.[5] The enzyme then religates these breaks. Camptothecin and its analogs, including Irinotecan and SN-38, interfere with this process by stabilizing the covalent complex formed between topoisomerase I and DNA (the cleavable complex).[5] This stabilization prevents the religation of the single-strand breaks.

The collision of the replication fork with these stabilized cleavable complexes leads to the conversion of single-strand breaks into irreversible double-strand breaks.[5] These double-strand breaks are highly cytotoxic, triggering cell cycle arrest, typically in the S and G2 phases, and ultimately leading to apoptosis (programmed cell death).[6]

dot

Caption: Presumed mechanism of this compound.

Metabolic Pathway of Irinotecan

This compound is a product of the metabolic processing of Irinotecan. The primary and most clinically significant metabolic conversion of Irinotecan is its activation to SN-38 by carboxylesterases.[5] Irinotecan and its metabolites are also substrates for various cytochrome P450 enzymes and efflux transporters, contributing to a complex pharmacokinetic profile and significant inter-patient variability.[6]

dot

Caption: Simplified Irinotecan metabolic pathway.

Quantitative Data

A thorough review of existing literature reveals a significant gap in quantitative data specifically for this compound. To fully characterize its pharmacological profile, the following parameters would need to be determined experimentally.

Table 1: Cytotoxicity Data (Hypothetical)

| Cell Line | Cancer Type | IC50 (µM) of this compound |

| HT-29 | Colorectal Adenocarcinoma | Data Not Available |

| HCT116 | Colorectal Carcinoma | Data Not Available |

| A549 | Lung Carcinoma | Data Not Available |

| MCF-7 | Breast Adenocarcinoma | Data Not Available |

Table 2: Topoisomerase I Inhibition Data (Hypothetical)

| Assay Type | Parameter | Value for this compound |

| In vitro DNA cleavage assay | IC50 (µM) | Data Not Available |

| Cell-based cleavable complex assay | EC50 (µM) | Data Not Available |

Experimental Protocols

The following are detailed methodologies for key experiments that would be essential for elucidating the precise mechanism of action and potency of this compound. These protocols are based on established methods used for the characterization of Irinotecan and other camptothecin analogs.

Cell Viability (Cytotoxicity) Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in various cancer cell lines.

Methodology (MTT Assay):

-

Cell Culture: Culture human cancer cell lines (e.g., HT-29, HCT116) in appropriate media supplemented with fetal bovine serum and antibiotics. Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Drug Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the drug-containing medium and incubate for a specified period (e.g., 72 hours).

-

MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 4 hours to allow for the formation of formazan (B1609692) crystals.

-

Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., dimethyl sulfoxide) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Determine the IC50 value by plotting the percentage of viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.

dot

Caption: Workflow for cytotoxicity assessment.

In Vitro Topoisomerase I DNA Cleavage Assay

Objective: To determine the ability of this compound to inhibit the religation activity of topoisomerase I.

Methodology:

-

DNA Substrate: Use a supercoiled plasmid DNA (e.g., pBR322) as the substrate.

-

Reaction Mixture: Prepare a reaction mixture containing supercoiled DNA, purified human topoisomerase I, and varying concentrations of this compound in a suitable reaction buffer.

-

Incubation: Incubate the reaction mixture at 37°C for 30 minutes to allow for topoisomerase I-mediated DNA cleavage and drug stabilization of the cleavable complex.

-

Reaction Termination: Terminate the reaction by adding sodium dodecyl sulfate (B86663) (SDS) and proteinase K to digest the protein component.

-

Agarose (B213101) Gel Electrophoresis: Separate the DNA topoisomers (supercoiled, relaxed, and nicked) by electrophoresis on an agarose gel.

-

Visualization: Stain the gel with a DNA-intercalating dye (e.g., ethidium (B1194527) bromide) and visualize the DNA bands under UV light.

-

Data Analysis: Quantify the amount of nicked and linear DNA, which represents the stabilized cleavable complexes. Determine the concentration of this compound that produces a half-maximal increase in cleaved DNA.

Conclusion and Future Directions

Future research should focus on the experimental determination of the IC50 values of this compound against a panel of cancer cell lines and its direct inhibitory activity on topoisomerase I. Such studies are imperative to fully understand the intricate pharmacology of Irinotecan and to potentially identify novel therapeutic agents within the camptothecin class. The experimental protocols detailed in this guide provide a clear roadmap for undertaking these crucial investigations.

References

- 1. This compound CAS#: 103816-16-6 [m.chemicalbook.com]

- 2. usbio.net [usbio.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Topoisomerase I inhibitors: review and update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacology of irinotecan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. go.drugbank.com [go.drugbank.com]

11-Desethyl Irinotecan: A Technical Overview of a Camptothecin Analog

For Researchers, Scientists, and Drug Development Professionals

Introduction

11-Desethyl Irinotecan (B1672180), also known as 7-Desethyl Irinotecan, is a quinoline-based alkaloid and a member of the camptothecin (B557342) family of compounds.[1][2][3][4] It is recognized primarily as a metabolite and a key synthetic intermediate in the production of Irinotecan (CPT-11), a widely used chemotherapeutic agent for the treatment of various solid tumors, most notably colorectal cancer.[5] As a camptothecin analog, 11-Desethyl Irinotecan shares the fundamental mechanism of action of this class of drugs: the inhibition of DNA topoisomerase I. This enzyme plays a critical role in relieving torsional strain in DNA during replication and transcription. By stabilizing the topoisomerase I-DNA cleavable complex, camptothecin analogs lead to the accumulation of single-strand DNA breaks, which are subsequently converted into lethal double-strand breaks during the S-phase of the cell cycle, ultimately inducing apoptosis in rapidly dividing cancer cells.[6][7]

This technical guide provides a comprehensive overview of this compound, focusing on its core scientific attributes. Due to the limited availability of public data on this compound as a standalone therapeutic agent, this document will focus on its role as a metabolite within the complex pharmacology of Irinotecan and its synthesis. Where available, comparative data with its parent compound and other key metabolites will be presented.

Chemical and Physical Properties

| Property | Value |

| Chemical Name | (S)-4-Ethyl-4-hydroxy-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione-9-yl (1,4'-bipiperidine)-1'-carboxylate |

| Synonyms | 7-Desethyl Irinotecan, Irinotecan EP Impurity A, Irinotecan USP Impurity A |

| CAS Number | 103816-16-6 |

| Molecular Formula | C31H34N4O6 |

| Molecular Weight | 558.62 g/mol |

| Appearance | Off-white to yellow solid |

| Solubility | Soluble in Methanol and DMSO |

Synthesis of this compound

This compound serves as a crucial intermediate in a patented method for the synthesis of Irinotecan. This synthetic route is designed to achieve selective ethylation at the 7-position of the camptothecin core.

A common synthetic approach involves the following key steps:

-

Preparation of the Camptothecin Core: The synthesis typically starts with 10-hydroxycamptothecin (B1684218).

-

Coupling Reaction: 10-hydroxycamptothecin is reacted with a suitable activating agent and then coupled with 1,4'-bipiperidine-1'-carbonyl chloride to form the carbamate (B1207046) linkage at the 10-position, yielding this compound (7-Desethyl Irinotecan).

-

Selective Ethylation: The final step involves the selective ethylation at the 7-position of this compound to produce Irinotecan.

This synthetic pathway is illustrated in the following diagram:

Caption: Synthetic pathway for Irinotecan.

Role in Irinotecan Metabolism

Irinotecan undergoes a complex metabolic transformation in the body, primarily in the liver and intestines. The major metabolic pathway involves the conversion of Irinotecan to its highly potent active metabolite, SN-38, by carboxylesterase enzymes. SN-38 is approximately 100 to 1000 times more cytotoxic than Irinotecan itself. Subsequently, SN-38 is detoxified through glucuronidation by the enzyme UGT1A1 to form the inactive SN-38 glucuronide (SN-38G).

While the formation of SN-38 is the principal activation pathway, Irinotecan is also metabolized by cytochrome P450 3A4 (CYP3A4) to produce several inactive oxidative metabolites. Although not as extensively studied as the primary metabolic route, the formation of desethylated metabolites like this compound is a recognized, albeit minor, metabolic pathway. The biological activity of these minor metabolites is generally considered to be significantly lower than that of SN-38.

The following diagram illustrates the metabolic fate of Irinotecan:

Caption: Irinotecan metabolic pathway.

Preclinical Data

There is a notable scarcity of publicly available preclinical data specifically evaluating the cytotoxic and pharmacological properties of this compound as a distinct chemical entity. Most research has concentrated on the parent drug, Irinotecan, and its highly active metabolite, SN-38. The general understanding is that the biological activity of metabolites other than SN-38 is significantly lower.

Experimental Protocols

Given the lack of specific published studies on this compound, this section provides generalized protocols for key assays that would be essential for its evaluation, based on methodologies used for other camptothecin analogs.

Topoisomerase I Inhibition Assay (DNA Relaxation Assay)

This assay is fundamental to determining the mechanism of action of camptothecin analogs.

Principle: Topoisomerase I relaxes supercoiled plasmid DNA. An effective inhibitor will prevent this relaxation, leaving the DNA in its supercoiled state. The different DNA topoisomers (supercoiled, relaxed, and nicked) can be separated by agarose (B213101) gel electrophoresis.

Materials:

-

Supercoiled plasmid DNA (e.g., pBR322)

-

Human Topoisomerase I enzyme

-

10x Topoisomerase I reaction buffer

-

This compound (dissolved in DMSO)

-

Sterile, nuclease-free water

-

DNA loading dye

-

Agarose gel (0.8-1.0%) in TAE or TBE buffer

-

Ethidium (B1194527) bromide or other DNA stain

-

UV transilluminator and gel documentation system

Protocol:

-

Prepare reaction mixtures in microcentrifuge tubes on ice. For each reaction, add:

-

2 µL of 10x Topoisomerase I reaction buffer

-

1 µL of supercoiled plasmid DNA (e.g., 0.5 µg/µL)

-

Varying concentrations of this compound (and a DMSO vehicle control)

-

Nuclease-free water to a final volume of 18 µL.

-

-

Initiate the reaction by adding 2 µL of a pre-diluted Topoisomerase I enzyme solution. Include a "no enzyme" control.

-

Incubate the reactions at 37°C for 30 minutes.

-

Stop the reaction by adding 4 µL of DNA loading dye containing SDS and proteinase K.

-

Load the samples onto an agarose gel.

-

Perform electrophoresis until adequate separation of supercoiled and relaxed DNA is achieved.

-

Stain the gel with ethidium bromide and visualize under UV light.

-

Analyze the bands: the "no enzyme" lane will show only supercoiled DNA. The "enzyme + vehicle" lane should show predominantly relaxed DNA. Increasing concentrations of an active inhibitor will show a dose-dependent increase in the supercoiled DNA band.[6][8][9]

Cytotoxicity Assay (MTT or similar cell viability assay)

This assay measures the effect of a compound on the metabolic activity of cultured cancer cells, which is an indicator of cell viability and proliferation.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay. Viable cells with active metabolism convert the yellow MTT into a purple formazan (B1609692) product, which can be solubilized and quantified by spectrophotometry.

Materials:

-

Cancer cell line of interest (e.g., HT-29, HCT116 colon cancer cells)

-

Complete cell culture medium

-

96-well cell culture plates

-

This compound (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Multi-well spectrophotometer (plate reader)

Protocol:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the old medium from the cells and add the medium containing the various concentrations of the test compound. Include a vehicle control (DMSO) and a "no treatment" control.

-

Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.

-

After the incubation period, add MTT solution to each well and incubate for another 2-4 hours.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.

-

Calculate the percentage of cell viability for each concentration relative to the untreated control. The IC50 value (the concentration of the drug that inhibits 50% of cell growth) can be determined by plotting the cell viability against the drug concentration.[10]

Conclusion

This compound is a notable camptothecin analog, primarily recognized for its role as a metabolite of the anticancer drug Irinotecan and as a key intermediate in its synthesis. While it shares the fundamental mechanism of topoisomerase I inhibition characteristic of its class, there is a significant lack of specific preclinical and clinical data to fully characterize its potential as a standalone therapeutic agent. The provided experimental protocols offer a framework for the future evaluation of this and other similar compounds. Further research is warranted to elucidate the precise pharmacological profile of this compound and to determine if it possesses any unique properties that might be of therapeutic interest beyond its current identity as a metabolite and synthetic precursor. The continued study of Irinotecan's metabolites is crucial for a complete understanding of its complex pharmacology and for the potential optimization of camptothecin-based cancer therapies.

References

- 1. GSRS [gsrs.ncats.nih.gov]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. 7-DESETHYL IRINOTECAN [drugfuture.com]

- 4. allmpus.com [allmpus.com]

- 5. EP2881396A1 - Method for the synthesis of irinotecan - Google Patents [patents.google.com]

- 6. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ClinPGx [clinpgx.org]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. Discovery of highly potent and selective 7-ethyl-10-hydroxycamptothecin-glucose conjugates as potential anti-colorectal cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Characterization of 11-Desethyl Irinotecan: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Irinotecan (B1672180) (CPT-11), a cornerstone in the treatment of various solid tumors, undergoes extensive metabolic conversion, leading to a complex profile of active and inactive metabolites. While the metabolic pathway to the active form, SN-38, is well-documented, other metabolic routes contribute to the overall pharmacokinetics and pharmacodynamics of the drug. This technical guide provides an in-depth exploration of the discovery, characterization, and experimental methodologies related to a lesser-known metabolite, 11-Desethyl Irinotecan. This document synthesizes available data on its formation, analytical detection, and potential biological relevance, offering a valuable resource for researchers in oncology drug development and metabolism.

Introduction to Irinotecan Metabolism

Irinotecan is a semi-synthetic analog of the natural alkaloid camptothecin (B557342) and functions as a prodrug. Its therapeutic efficacy is primarily attributed to its conversion to the highly potent topoisomerase I inhibitor, 7-ethyl-10-hydroxycamptothecin (B187591) (SN-38)[1]. This conversion is predominantly mediated by carboxylesterases[1]. Beyond this primary activation pathway, irinotecan is also a substrate for cytochrome P450 (CYP) enzymes, particularly CYP3A4 and CYP3A5, which generate several oxidative metabolites[2][3]. These metabolic pathways are crucial in determining the overall exposure to both the parent drug and its active and inactive metabolites, thereby influencing both efficacy and toxicity profiles in patients[3].

Discovery of this compound (Metabolite M4)

The discovery of this compound, initially designated as metabolite M4, emerged from studies investigating the differential metabolism of irinotecan by CYP3A isoforms. In a pivotal study by Santos et al. (2000), researchers utilized human cell lines individually expressing CYP3A4 and CYP3A5 to elucidate their specific contributions to irinotecan metabolism. While CYP3A4 was found to produce the known metabolites APC and NPC, CYP3A5 exhibited a distinct metabolic profile[2].

Incubation of irinotecan with cells expressing CYP3A5 resulted in the formation of a novel metabolite, M4, which was not produced by CYP3A4[2]. Mass spectrometry analysis determined the molecular weight of M4 to be 558, which corresponds to the de-ethylation of the camptothecin core of irinotecan[2]. This finding identified this compound as a specific metabolite of CYP3A5-mediated irinotecan metabolism[2][4].

Physicochemical and Spectral Data

This compound is also known by its chemical name 10-[4-(1-Piperidino)-1-piperidinocarbonyloxy]camptothecin and has the chemical formula C31H34N4O6[5][6].

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C31H34N4O6 | [5][6] |

| Molecular Weight | 558.62 g/mol | [5][6] |

| Monoisotopic Mass | 558.24783482 Da | [5] |

| CAS Number | 103816-16-6 | [5][6] |

While detailed NMR and mass spectrometry fragmentation data for this compound are not extensively published in the readily available literature, the fragmentation pattern of the parent compound, irinotecan, has been characterized. The fragmentation of irinotecan typically involves the loss of the distal piperidine (B6355638) and cleavage of the bipiperidine side chain[7]. It is expected that this compound would exhibit a similar fragmentation pattern for the side chain, with a parent ion mass corresponding to its de-ethylated structure.

Experimental Protocols

In Vitro Metabolism of Irinotecan by CYP3A5

This protocol is based on the methodology described by Santos et al. (2000) for the identification of CYP3A5-mediated metabolites of irinotecan[2][4].

Objective: To generate and detect this compound from irinotecan using a recombinant human CYP3A5 enzyme system.

Materials:

-

Recombinant human CYP3A5 expressed in a suitable system (e.g., baculovirus-infected insect cells, mammalian cell microsomes)

-

Irinotecan hydrochloride

-

NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

-

Potassium phosphate (B84403) buffer (pH 7.4)

-

Acetonitrile (B52724) (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

Formic acid (for mass spectrometry)

-

Control microsomes (from cells not expressing CYP3A5)

-

Ketoconazole (B1673606) (CYP3A inhibitor)

Procedure:

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing potassium phosphate buffer, the NADPH regenerating system, and recombinant human CYP3A5 microsomes.

-

Pre-incubation: Pre-incubate the reaction mixture at 37°C for 5 minutes.

-

Initiation of Reaction: Add irinotecan (dissolved in a suitable solvent like DMSO, with the final solvent concentration being minimal, e.g., <1%) to the pre-incubated mixture to initiate the metabolic reaction. A range of irinotecan concentrations should be tested to characterize the enzyme kinetics.

-

Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 60 minutes). The incubation time should be within the linear range of metabolite formation.

-

Termination of Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile.

-

Protein Precipitation: Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

-

Sample Preparation for Analysis: Transfer the supernatant to a clean tube for HPLC or LC-MS/MS analysis.

Controls:

-

Negative Control 1: A reaction mixture without irinotecan.

-

Negative Control 2: A reaction mixture with control microsomes (lacking CYP3A5 activity).

-

Negative Control 3: A reaction mixture without the NADPH regenerating system.

-

Inhibition Control: A reaction mixture including a known CYP3A inhibitor like ketoconazole to confirm the role of CYP3A5.

Analytical Detection by HPLC and LC-MS/MS

Objective: To separate and identify this compound from the in vitro reaction mixture.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with a UV or fluorescence detector.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system for sensitive and specific detection and structural confirmation.

HPLC Conditions (example):

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at an appropriate wavelength for camptothecin analogs (e.g., 254 nm and 370 nm).

LC-MS/MS Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Mass Analyzer: Triple quadrupole or ion trap.

-

Detection: Selected Ion Monitoring (SIM) for the expected m/z of this compound (559.2 for [M+H]+) and Multiple Reaction Monitoring (MRM) for specific parent-daughter ion transitions for quantification.

Quantitative Data

While the study by Santos et al. (2000) qualitatively identified this compound as a CYP3A5-mediated metabolite, detailed quantitative kinetic parameters for its formation are not extensively reported in the literature. The study does mention that the Km values for irinotecan metabolism were generally higher with CYP3A5 compared to CYP3A4, suggesting a lower affinity of irinotecan for CYP3A5[4].

Table 2: Summary of Known Irinotecan Metabolic Pathways and Metabolites

| Parent Compound | Enzyme | Metabolite | Biological Activity |

| Irinotecan | Carboxylesterases (CES) | SN-38 | Active (Topoisomerase I inhibitor) |

| Irinotecan | CYP3A4 | APC, NPC | Inactive |

| Irinotecan | CYP3A5 | This compound (M4) | Unknown |

| SN-38 | UGT1A1 | SN-38 Glucuronide (SN-38G) | Inactive |

Biological Activity and Signaling Pathways

The biological activity of this compound remains largely uncharacterized in the public domain. As a camptothecin analog, it is plausible that it may retain some level of topoisomerase I inhibitory activity. However, without experimental data, its potency relative to irinotecan and SN-38 is unknown.

The primary mechanism of action of irinotecan's active metabolite, SN-38, is the inhibition of topoisomerase I, which leads to DNA strand breaks and subsequent cell cycle arrest and apoptosis[8][9]. The signaling pathways affected by irinotecan and SN-38 are complex and involve DNA damage response pathways, cell cycle checkpoints, and apoptotic signaling cascades[10][11]. It is currently unknown if this compound interacts with these or other signaling pathways.

Visualizations

Irinotecan Metabolism

Caption: Metabolic pathways of Irinotecan.

Experimental Workflow for Metabolite Identification

References

- 1. Irinotecan and its active metabolite, SN-38: review of bioanalytical methods and recent update from clinical pharmacology perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Metabolism of irinotecan (CPT-11) by CYP3A4 and CYP3A5 in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In vitro conversion of irinotecan to SN-38 in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound | C31H34N4O6 | CID 13711982 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound CAS#: 103816-16-6 [m.chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. ClinPGx [clinpgx.org]

- 9. researchgate.net [researchgate.net]

- 10. Irinotecan induces cell cycle arrest, but not apoptosis or necrosis, in Caco-2 and CW2 colorectal cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Irinotecan induces senescence and apoptosis in colonic cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

11-Desethyl Irinotecan: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 11-Desethyl Irinotecan (B1672180), a known impurity of the potent topoisomerase I inhibitor, Irinotecan. Due to the limited availability of specific quantitative data for this particular impurity, this document leverages established knowledge of the parent compound, Irinotecan, and the broader class of camptothecin (B557342) analogs to provide a foundational understanding. The methodologies and data presented for Irinotecan serve as a valuable proxy and starting point for the investigation of 11-Desethyl Irinotecan.

Introduction to this compound

This compound is recognized as an impurity associated with the manufacturing and degradation of Irinotecan.[1][2] As with any impurity in an active pharmaceutical ingredient (API), understanding its physicochemical properties is critical for ensuring the safety, efficacy, and quality of the final drug product. This guide focuses on two key properties: solubility and stability.

Solubility Profile

Currently, detailed quantitative solubility data for this compound in a range of solvents and pH conditions are not extensively available in public literature. However, qualitative assessments indicate its general solubility characteristics.

Table 1: Qualitative Solubility of this compound

| Solvent | Solubility | Reference(s) |

| Chloroform | Slightly Soluble | [1][2][3][4][5] |

| Dimethyl Sulfoxide (DMSO) | Slightly Soluble | [1][2][3][4][5] |

| Methanol | Slightly Soluble | [1][2][3][4][5] |

For a more in-depth understanding, we can refer to the solubility data of the parent compound, Irinotecan hydrochloride.

Table 2: Quantitative Solubility of Irinotecan Hydrochloride

| Solvent | Solubility | Reference(s) |

| DMSO | ~20 mg/mL | [6][7] |

| Dimethylformamide (DMF) | ~20 mg/mL | [6][7] |

| 1:1 solution of DMSO:PBS (pH 7.2) | ~0.5 mg/mL | [6][7] |

| Water | Slightly Soluble | [8] |

The solubility of camptothecin and its analogs is known to be a challenge, often requiring the use of organic co-solvents or formulation strategies to enhance aqueous solubility for administration.[9][10][11]

Experimental Protocol for Solubility Determination

A standard method for determining the solubility of a compound like this compound involves the shake-flask method, followed by a validated analytical technique for quantification.

Protocol: Shake-Flask Solubility Assay

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a different solvent (e.g., water, phosphate-buffered saline at various pH levels, ethanol, methanol, DMSO).

-

Ensure enough solid is present to achieve saturation.

-

-

Equilibration:

-

Seal the vials and place them in a shaker bath at a controlled temperature (e.g., 25°C or 37°C).

-

Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand to let undissolved particles settle.

-

Carefully withdraw a sample from the supernatant. To avoid aspirating solid particles, it is advisable to use a filter (e.g., a 0.45 µm syringe filter).

-

-

Quantification:

-

Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Quantify the concentration of this compound by comparing its peak area to a standard curve of known concentrations.

-

Stability Profile

The stability of camptothecin analogs is highly dependent on pH, temperature, and light exposure. The active lactone ring of Irinotecan is susceptible to hydrolysis under neutral to basic conditions, converting to an inactive carboxylate form. This conversion is reversible, with an acidic pH favoring the active lactone form.[12] It is highly probable that this compound exhibits similar pH-dependent stability.

Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and identifying potential degradation products.

Table 3: Summary of Irinotecan Stability under Forced Degradation Conditions

| Stress Condition | Observations for Irinotecan | Reference(s) |

| Acid Hydrolysis | Relatively stable. | [2][13][14][15] |

| Base Hydrolysis | Significant degradation. | [2][13][14][15] |

| Oxidation | Significant degradation. | [2][13][14][15] |

| Thermal Degradation | Generally stable. | [2][13][14][15] |

| Photodegradation | Significant degradation upon light exposure. | [2][13][14][15] |

Given these findings for Irinotecan, it is crucial to protect solutions of this compound from light and maintain them under acidic to neutral pH conditions to minimize degradation. Recommended storage conditions for the solid form are typically refrigerated or at -20°C.[4]

Experimental Protocol for Stability-Indicating Method Development

A stability-indicating analytical method is crucial for accurately quantifying the decrease of the active substance and the increase of degradation products.

Protocol: Forced Degradation Study and HPLC Method Validation

-

Forced Degradation (Stress Testing):

-

Acid Degradation: Dissolve the compound in a solution of 0.1 N HCl and heat at 80°C for a specified time (e.g., 2 hours).

-

Base Degradation: Dissolve the compound in a solution of 0.1 N NaOH at room temperature for a specified time.

-

Oxidative Degradation: Treat the compound with a solution of hydrogen peroxide (e.g., 3-30%) at room temperature.

-

Thermal Degradation: Expose the solid compound to dry heat (e.g., 105°C for 24 hours).

-

Photostability: Expose a solution of the compound to UV and fluorescent light as per ICH Q1B guidelines.

-

-

HPLC Method Development:

-

Develop a reversed-phase HPLC method capable of separating the parent compound from all observed degradation products. A gradient elution is often necessary.

-

Column: A C18 or C8 column is typically used.

-

Mobile Phase: A common mobile phase consists of a mixture of an aqueous buffer (e.g., potassium dihydrogen phosphate, pH adjusted) and an organic solvent (e.g., acetonitrile, methanol).

-

Detection: UV detection is commonly employed, with the wavelength selected based on the UV spectrum of the compound.

-

-

Method Validation:

-

Validate the developed HPLC method according to ICH guidelines for specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.

-

Signaling Pathways and Mechanism of Action

As an analog of Irinotecan, the biological activity of this compound is likely related to the mechanism of action of the parent drug. Irinotecan is a prodrug that is converted to its active metabolite, SN-38. SN-38 is a potent inhibitor of DNA topoisomerase I.

Irinotecan Metabolic Pathway

The metabolic conversion of Irinotecan is a complex process primarily occurring in the liver.

Caption: Metabolic activation and inactivation of Irinotecan.

Mechanism of Action: Topoisomerase I Inhibition

SN-38 exerts its cytotoxic effects by trapping topoisomerase I on the DNA, which leads to DNA damage and apoptosis in cancer cells.

Caption: Mechanism of action of SN-38, the active metabolite of Irinotecan.

Conclusion

While specific quantitative data for this compound remains limited, a comprehensive understanding of its parent compound, Irinotecan, provides a robust framework for its study. The qualitative solubility data suggests it is sparingly soluble in common organic solvents. Its stability is likely pH-dependent, with a susceptibility to hydrolysis of the lactone ring, similar to other camptothecin analogs. The provided experimental protocols for solubility and stability testing offer a clear path forward for researchers to generate specific data for this impurity. The mechanism of action is presumed to be through the inhibition of topoisomerase I, consistent with the pharmacological action of Irinotecan. Further research is warranted to fully characterize the physicochemical properties and potential biological activity of this compound to ensure the overall quality and safety of Irinotecan-based therapies.

References

- 1. researchgate.net [researchgate.net]

- 2. [PDF] UPLC and LC-MS studies on degradation behavior of irinotecan hydrochloride and development of a validated stability-indicating ultra-performance liquid chromatographic method for determination of irinotecan hydrochloride and its impurities in pharmaceutical dosage forms. | Semantic Scholar [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. This compound CAS#: 103816-16-6 [m.chemicalbook.com]

- 5. usbio.net [usbio.net]

- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. Irinotecan | C33H38N4O6 | CID 60838 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Physicochemical stability of Irinotecan Accord in punctured original vials and polypropylene syringes and after dilution with 0.9% sodium chloride or 5% glucose solution in polyolefine bags - GaBIJ [gabi-journal.net]

- 13. UPLC and LC-MS studies on degradation behavior of irinotecan hydrochloride and development of a validated stability-indicating ultra-performance liquid chromatographic method for determination of irinotecan hydrochloride and its impurities in pharmaceutical dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. academic.oup.com [academic.oup.com]

- 15. researchgate.net [researchgate.net]

In Vitro Profile of Irinotecan and its Metabolites: A Technical Overview

A notable scarcity of public-domain research on the specific in vitro bioactivity of 11-Desethyl Irinotecan necessitates a broader examination of its parent compound, Irinotecan (CPT-11), and its extensively studied, highly active metabolite, SN-38. This technical guide provides a comprehensive summary of the available in vitro data for Irinotecan and SN-38, including their metabolic activation, cytotoxic effects, and impact on cellular signaling pathways. This information serves as a crucial contextual framework for researchers, scientists, and drug development professionals interested in the camptothecin (B557342) class of compounds.

Metabolic Activation of Irinotecan

Irinotecan is a prodrug that requires metabolic activation to exert its potent anti-cancer effects. The primary metabolic pathway involves the conversion of Irinotecan to SN-38 by carboxylesterase enzymes.[1][2] However, Irinotecan can also undergo oxidative metabolism by cytochrome P450 enzymes, particularly CYP3A4 and CYP3A5.

Metabolism by CYP3A5 leads to the formation of a metabolite identified as M4, which corresponds to this compound.[2] This de-ethylation reaction occurs on the camptothecin core. While the formation of this compound (M4) has been confirmed in vitro using cells expressing CYP3A5, there is a significant lack of published data on its cytotoxic activity or its effects on cellular signaling pathways.[2]

References

The Role of 11-Desethyl Irinotecan in Cancer Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

11-Desethyl Irinotecan, systematically known as (S)-4-ethyl-4-hydroxy-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione-9-yl [1,4'-bipiperidine]-1'-carboxylate and frequently referred to as 7-Desethyl Irinotecan or Irinotecan EP Impurity A, occupies a critical, albeit indirect, role in the landscape of cancer research and pharmaceutical development. While not a therapeutic agent in itself, its significance lies in its dual identity as a key synthetic intermediate in the manufacturing of the potent topoisomerase I inhibitor, Irinotecan, and as a monitored impurity in the final drug product. This technical guide provides an in-depth exploration of this compound, focusing on its synthesis, analytical characterization, and its place within the broader context of Irinotecan's mechanism of action. Due to a notable absence of extensive research into its direct biological activity, this document will concentrate on its established chemical and pharmaceutical relevance.

Introduction: The Parent Compound - Irinotecan

Irinotecan (marketed as Camptosar®) is a semisynthetic derivative of the natural alkaloid camptothecin (B557342). It is a cornerstone in the treatment of various solid tumors, most notably metastatic colorectal cancer. Irinotecan functions as a prodrug, undergoing in vivo conversion to its active metabolite, SN-38. SN-38 is a potent inhibitor of topoisomerase I, an enzyme essential for relaxing DNA supercoils during replication and transcription. By stabilizing the topoisomerase I-DNA cleavable complex, SN-38 induces lethal double-strand breaks in DNA, leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells.

This compound: A Key Synthetic Intermediate

A prevalent synthetic route to Irinotecan utilizes 10-hydroxycamptothecin (B1684218) as a starting material and proceeds through the formation of this compound. This multi-step process is a cornerstone of Irinotecan manufacturing.

Synthesis of this compound

The initial step involves the attachment of the bis-piperidine side chain to the 10-hydroxyl group of 10-hydroxycamptothecin. This reaction is typically carried out in an organic solvent such as acetonitrile (B52724) in the presence of a base.

Ethylation to Form Irinotecan

The subsequent and crucial step is the selective ethylation of this compound at the 7-position of the camptothecin core. This is often achieved through a Fenton-type reaction, employing reagents like ferrous sulfate, hydrogen peroxide, and propionaldehyde. This reaction specifically introduces the ethyl group that is characteristic of Irinotecan and essential for its pharmacological profile.

Synthesis of Irinotecan via this compound.

Role as a Pharmaceutical Impurity

Given its role as a direct precursor, this compound is a potential process-related impurity in the final Irinotecan drug substance. Regulatory bodies such as the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP) have established strict limits for this and other impurities to ensure the safety and efficacy of the medication. Consequently, robust analytical methods are essential for its detection and quantification.

Analytical Methodologies

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), often coupled with mass spectrometry (LC-MS), are the primary techniques for the analysis of Irinotecan and its impurities.

Table 1: Representative HPLC Method Parameters for Irinotecan Impurity Analysis

| Parameter | Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | Gradient mixture of an aqueous buffer (e.g., 0.02 M potassium dihydrogen phosphate, pH 3.0-3.5) and an organic solvent (e.g., acetonitrile/methanol mixture) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm |

| Injection Volume | 100 µL |

| Column Temperature | 25°C |

Note: These are example parameters and may vary depending on the specific method and instrumentation.

General workflow for Irinotecan impurity analysis.

Physicochemical Properties

Understanding the physicochemical properties of this compound is crucial for its handling as a reference standard and for the development of analytical methods.

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₃₁H₃₄N₄O₆ |

| Molecular Weight | 558.6 g/mol |

| CAS Number | 103816-16-6 |

| Appearance | Solid |

| XLogP3-AA | 2.2 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 9 |

| Rotatable Bond Count | 4 |

Inferred Biological Activity and Structure-Activity Relationship

While direct studies on the biological activity of this compound are scarce, inferences can be drawn from the well-established structure-activity relationships (SAR) of camptothecin analogs. The ethyl group at the 7-position of Irinotecan is known to contribute to its increased potency and stability of the topoisomerase I-DNA complex compared to unsubstituted camptothecin. It is therefore reasonable to hypothesize that this compound, lacking this ethyl group, would exhibit significantly lower cytotoxic activity than Irinotecan and its active metabolite SN-38. However, without empirical data, this remains a supposition.

Mechanism of Action of the Parent Compound: Irinotecan and SN-38

To provide a complete picture for researchers, it is essential to understand the mechanism of action of the final drug product, Irinotecan.

Irinotecan is a prodrug that is converted by carboxylesterases, primarily in the liver, to its active metabolite, SN-38. SN-38 is approximately 100 to 1000 times more potent as a topoisomerase I inhibitor than Irinotecan itself. Topoisomerase I relieves torsional strain in DNA by inducing transient single-strand breaks. SN-38 binds to the topoisomerase I-DNA complex, stabilizing it and preventing the re-ligation of the single-strand break. When a replication fork collides with this stabilized complex, it leads to the formation of a lethal double-strand DNA break, triggering apoptosis and cell death.

The Biological Activity of 11-Desethyl Irinotecan: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

11-Desethyl Irinotecan (B1672180) is recognized primarily as a metabolite and impurity of the potent topoisomerase I inhibitor, Irinotecan (CPT-11).[1][2] While extensive research has elucidated the complex pharmacology of Irinotecan and its principal active metabolite, SN-38, specific data on the biological activity of 11-Desethyl Irinotecan remain scarce in publicly available scientific literature. This guide provides a comprehensive overview of the known metabolic pathways of Irinotecan, positioning this compound within this context. It further details the established biological activity of Irinotecan and its key metabolites as a framework for understanding the potential activity of this specific analogue. Methodologies for the evaluation of camptothecin (B557342) derivatives are also provided to facilitate future research into the biological profile of this compound.

Introduction to Irinotecan and its Metabolism

Irinotecan is a semi-synthetic analogue of the natural alkaloid camptothecin and a cornerstone in the treatment of various solid tumors, most notably metastatic colorectal cancer.[3][4] It functions as a prodrug that undergoes extensive metabolic conversion to exert its cytotoxic effects. The intricate metabolic pathway of Irinotecan involves several enzymatic systems, leading to a variety of metabolites with differing biological activities.

The primary activation pathway involves the conversion of Irinotecan to its highly potent active metabolite, SN-38 (7-ethyl-10-hydroxycamptothecin), by carboxylesterases.[3][4] SN-38 is estimated to be 100 to 1000 times more potent as a topoisomerase I inhibitor than Irinotecan itself.[4] Subsequently, SN-38 is inactivated through glucuronidation by UDP-glucuronosyltransferase 1A1 (UGT1A1) to form SN-38 glucuronide (SN-38G).[3]

In addition to this primary pathway, Irinotecan is also metabolized by cytochrome P450 3A4 (CYP3A4) enzymes, leading to the formation of several other metabolites, including 7-ethyl-10-[4-N-(5-aminopentanoic acid)-1-piperidino]-carbonyloxycamptothecin (APC) and 7-ethyl-10-[4-amino-1-piperidino]-carbonyloxycamptothecin (NPC).[5][6] this compound is identified as another metabolite and an impurity in the manufacturing of Irinotecan.[1][7][8]

Below is a diagram illustrating the metabolic conversion of Irinotecan.

Biological Activity of Irinotecan and its Primary Metabolite, SN-38

The anticancer activity of Irinotecan and its analogues stems from their ability to inhibit topoisomerase I, a nuclear enzyme essential for DNA replication and transcription.[9][10]

Mechanism of Action: Topoisomerase I Inhibition

Topoisomerase I relieves torsional strain in DNA by inducing transient single-strand breaks. Camptothecin derivatives, including SN-38, stabilize the covalent complex formed between topoisomerase I and DNA (the cleavable complex).[10] This stabilization prevents the re-ligation of the DNA strand, leading to an accumulation of single-strand breaks. When a replication fork encounters this stabilized complex, it results in the formation of irreversible, lethal double-strand DNA breaks, ultimately triggering cell cycle arrest and apoptosis.[10]

The following diagram illustrates the mechanism of topoisomerase I inhibition by camptothecin analogues.

Quantitative Data: Cytotoxicity of Irinotecan and SN-38

The cytotoxic potency of Irinotecan and SN-38 has been evaluated in numerous cancer cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate the significantly higher potency of SN-38.

| Compound | Cell Line | Cancer Type | IC50 Value | Reference |

| Irinotecan | LoVo | Colorectal Carcinoma | 15.8 µM | [10] |

| Irinotecan | HT-29 | Colorectal Carcinoma | 5.17 µM | [10] |

| SN-38 | LoVo | Colorectal Carcinoma | 8.25 nM | |

| SN-38 | HT-29 | Colorectal Carcinoma | 4.50 nM | |

| Irinotecan | HCT116 | Colorectal Carcinoma | 540 nM | [11] |

| Irinotecan | VM46 | 220 nM | [11] | |

| Irinotecan | MCF-7ADR | Breast Cancer | >500 nM | [11] |

Note: As of the latest literature review, specific IC50 values for this compound are not available.

Biological Activity of this compound: Current Knowledge

This compound is structurally very similar to Irinotecan, differing by the absence of an ethyl group. As a camptothecin analogue, it is presumed to exert its biological activity through the inhibition of topoisomerase I.[8] However, without empirical data, its relative potency compared to Irinotecan and SN-38 cannot be determined. Its contribution to the overall efficacy or toxicity profile of Irinotecan therapy is currently unknown and represents a significant knowledge gap.

Experimental Protocols for Biological Evaluation

The following are standard experimental protocols that can be employed to determine the biological activity of this compound.

Cell Viability Assay (MTT Assay)

This colorimetric assay is a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.

Materials:

-

96-well plates

-

Cancer cell lines of interest (e.g., HT-29, LoVo)

-

Complete culture medium

-

This compound stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at an appropriate density and incubate for 24 hours.

-

Drug Treatment: Prepare serial dilutions of this compound in culture medium and add to the wells. Include a vehicle control.

-

Incubation: Incubate the plates for a specified period (e.g., 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.

-

Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control. The IC50 value can be determined by plotting cell viability against the logarithm of the drug concentration.

The workflow for a typical cytotoxicity assay is depicted below.

Topoisomerase I Inhibition Assay (DNA Relaxation Assay)

This assay directly measures the ability of a compound to inhibit the catalytic activity of topoisomerase I.

Materials:

-

Supercoiled plasmid DNA

-

Recombinant human topoisomerase I

-

Assay buffer

-

This compound

-

Agarose (B213101) gel electrophoresis system

-

DNA staining agent (e.g., ethidium (B1194527) bromide)

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the assay buffer, supercoiled plasmid DNA, and varying concentrations of this compound.

-

Enzyme Addition: Initiate the reaction by adding topoisomerase I. Include a control with no inhibitor and a control with no enzyme.

-

Incubation: Incubate the reaction at 37°C for a specified time (e.g., 30 minutes).

-

Reaction Termination: Stop the reaction by adding a stop solution (e.g., containing SDS and proteinase K).

-

Agarose Gel Electrophoresis: Load the samples onto an agarose gel and perform electrophoresis to separate the supercoiled and relaxed forms of the DNA.

-

Visualization: Stain the gel with a DNA staining agent and visualize the DNA bands under UV light.

-

Analysis: Inhibition of topoisomerase I activity is indicated by the persistence of the supercoiled DNA form in the presence of the inhibitor.

Conclusion and Future Directions

This compound is a recognized metabolite of Irinotecan, yet its specific biological activity remains largely uncharacterized. Based on its structural similarity to other camptothecin analogues, it is hypothesized to function as a topoisomerase I inhibitor. However, a comprehensive understanding of its potency, its contribution to the therapeutic and toxicological profile of Irinotecan, and its potential as an independent therapeutic agent requires further investigation.

The experimental protocols outlined in this guide provide a clear path for researchers to elucidate the biological activity of this compound. Such studies are crucial for a more complete understanding of Irinotecan's complex pharmacology and may uncover new avenues for the development of novel anticancer therapies. Future research should focus on determining its cytotoxic potency across a panel of cancer cell lines, quantifying its topoisomerase I inhibitory activity, and investigating its pharmacokinetic and pharmacodynamic properties in preclinical models.

References

- 1. usbio.net [usbio.net]

- 2. This compound | 103816-16-6 [amp.chemicalbook.com]

- 3. ClinPGx [clinpgx.org]

- 4. Clinical pharmacokinetics and metabolism of irinotecan (CPT-11) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Clinical pharmacokinetics of irinotecan and its metabolites: a population analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Irinotecan EP Impurity A | CAS No- 158406-44-1 | this compound (as per EP) [chemicea.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Pharmacology of topoisomerase I inhibitors irinotecan (CPT-11) and topotecan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. cancer-research-network.com [cancer-research-network.com]

- 11. researchgate.net [researchgate.net]

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Irinotecan and Its Metabolites

This application note provides a detailed protocol for the quantitative analysis of Irinotecan (B1672180) (CPT-11) and its primary metabolites, including the active form SN-38, in biological matrices using High-Performance Liquid Chromatography (HPLC). While the specific analyte "11-Desethyl Irinotecan" was requested, the predominant and critically analyzed metabolites of Irinotecan in scientific literature are 7-ethyl-10-hydroxycamptothecin (B187591) (SN-38), SN-38 glucuronide (SN-38G), and 7-ethyl-10-[4-N-(5-aminopentanoic acid)-1-piperidino]-carbonyloxycamptothecin (APC). It is possible that "this compound" may be a less common nomenclature for one of these compounds. The method described herein is robust for the separation and quantification of Irinotecan and its well-documented metabolites.[1][2][3]

The protocol is intended for researchers, scientists, and professionals in drug development involved in pharmacokinetic studies, therapeutic drug monitoring, and metabolic profiling of Irinotecan. The described method utilizes a reversed-phase HPLC system coupled with fluorescence or mass spectrometry detection for high sensitivity and specificity.

Experimental Protocols

Materials and Reagents

-

Irinotecan hydrochloride trihydrate (Reference Standard)

-

SN-38 (Reference Standard)

-

SN-38G (Reference Standard)

-

APC (Reference Standard)

-

Camptothecin (Internal Standard)

-

Acetonitrile (B52724) (HPLC Grade)

-

Methanol (HPLC Grade)

-